Meteneprost potassium
Overview
Description
Meteneprost potassium is a prostaglandin E2 (PGE2) analogue evaluated for its potential as a cervical dilator and softening agent in non-pregnant women. Initial studies did not note significant changes in cervical dilation but observed a relationship between obesity and side effects (Eder, Chatterjee, & Salvio, 1986).
Synthesis Analysis
The synthesis of related potassium complexes often involves reduction processes or reactions with potassium in different forms. For example, the two-electron reduction of penta(organo)[60]fullerenes by potassium/mercury amalgam leads to the formation of potassium complexes of open-shell radical dianions, showcasing a method that could be analogous to synthesizing compounds like meteneprost potassium (Matsuo & Nakamura, 2005).
Molecular Structure Analysis
Studies on potassium complexes and their structural analysis, such as the synthesis and crystal structure analysis of triazenide complex polymers of potassium, provide insights into the arrangement of molecules around potassium ions. This could be related to understanding the molecular structure of meteneprost potassium and its interactions (Hörner, Silva, & Fenner, 2007).
Chemical Reactions and Properties
Potassium's role in chemical reactions, such as its interaction with rare-earth metal bis(trimethylsilylamides), showcases its ability to participate in complex formation and influence the properties of the resulting compounds. This reactivity is crucial for understanding meteneprost potassium's chemical behavior (Niemeyer, 2006).
Physical Properties Analysis
The incorporation of potassium into compounds like α-MnO2 for catalytic applications demonstrates how potassium can modify physical properties, such as reactivity and catalytic efficiency. Such studies are relevant for understanding how meteneprost potassium's physical properties might be tailored for specific applications (Zhang et al., 2021).
Scientific Research Applications
Medical Use in Cervical Pretreatment : Meteneprost vaginal pessaries have been found valuable for cervical pretreatment before first trimester legal abortion in nulliparae, increasing cervical dilation and reducing postabortal bleeding (Nyholm, Mikkelsen, & Secher, 1988). However, another study evaluated meteneprost potassium as a cervical dilator and softening agent but observed no significant change in cervical dilation (Eder, Chatterjee, & Salvio, 1986).
Pharmaceutical Applications : Meteneprost vaginal suppositories were found to significantly increase cervical diameter and reduce operative blood loss in first trimester abortion (Somell & Olund, 1986). Also, drug release from these suppositories increases as the melting temperature decreases (Bergren, Battle, Halstead, & Theis, 1989).
Agricultural Research : Studies have highlighted the critical role of potassium in plant stress response, affecting growth, metabolism, and physiological processes (Wang, Zheng, Shen, & Guo, 2013). Potassium also enhances resistance to diseases, pests, and environmental stresses in plants (Römheld & Kirkby, 2010).
Chemical and Material Science : Potassium has been used to modify graphene for sensitive and stable sensors for detecting nitrites released from liver cancer and leukemia cells (Li, Kong, Liu, Liang, Xu, & Chen, 2012). Additionally, potassium-assisted thermal reduction of graphene oxide has shown potential for improved electrochemistry in energy storage and electrochemical applications (Eng, Poh, Luxa, Sofer, & Pumera, 2013).
Environmental and Soil Science : The use of potassium in agriculture for improving crop resistance to stress and enhancing yield has been extensively researched. For instance, potassium foliage application in wheat can affect grain filling under drought stress (Lv, Li, Wen, Liao, & Liu, 2017).
properties
IUPAC Name |
potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFDDHQLBRQDS-PWOMVKEHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meteneprost potassium | |
CAS RN |
122576-55-0 | |
Record name | Meteneprost potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122576550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METENEPROST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66L0AB5SVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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